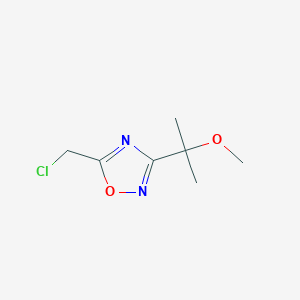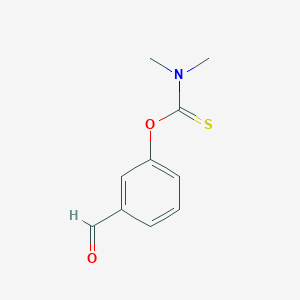
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
Descripción general
Descripción
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride , also known by its IUPAC name 4-(1H-1,2,3-triazol-1-yl)benzenesulfonyl chloride , is a chemical compound with the molecular formula C8H6ClN3O2S . It belongs to the class of sulfonyl chlorides and contains a triazole ring. The compound is used in various synthetic processes and has potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of This compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method is the reaction of 4-aminobenzenesulfonyl chloride with sodium azide, followed by cyclization to form the triazole ring. The resulting compound is then chlorinated to obtain the sulfonyl chloride derivative .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a sulfonyl chloride group and a 1,2,3-triazole ring. The triazole moiety contributes to its unique properties and potential biological activity. The molecular weight of This compound is approximately 243.67 g/mol .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. Its reactivity arises from the presence of the sulfonyl chloride functional group, which can react with nucleophiles (such as amines) or undergo substitution reactions. Additionally, the triazole ring may engage in click chemistry reactions due to its stability and compatibility with other functional groups .
Physical and Chemical Properties Analysis
Mecanismo De Acción
The specific mechanism of action for 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride depends on its application. In medicinal chemistry, it may act as a bioactive scaffold or participate in enzyme inhibition. Further studies are needed to elucidate its precise biological targets and interactions .
Propiedades
IUPAC Name |
3-(triazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFTXPDHBCJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B3379169.png)




![1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)




